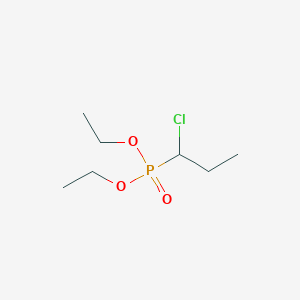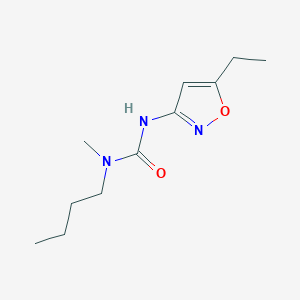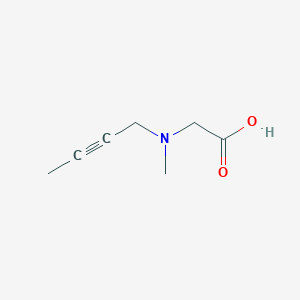
Acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester is an organic compound with the molecular formula C14H12Cl2O5. This compound is known for its unique chemical structure, which includes two 4-chlorophenoxy groups attached to an acetic acid moiety, esterified with 2-hydroxyethyl. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester typically involves the esterification of bis(4-chlorophenoxy)acetic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorine atoms in the 4-chlorophenoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of bis(4-chlorophenoxy)acetic acid.
Reduction: Formation of bis(4-chlorophenoxy)ethanol.
Substitution: Formation of various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-chlorophenoxy)acetic acid: Similar structure but lacks the esterified 2-hydroxyethyl group.
4-Chlorophenoxyacetic acid: Contains only one 4-chlorophenoxy group.
2-Hydroxyethyl acetate: Lacks the chlorophenoxy groups.
Uniqueness
Acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester is unique due to the presence of two 4-chlorophenoxy groups and the esterified 2-hydroxyethyl group. This combination imparts distinct chemical properties, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
58038-59-8 |
|---|---|
Molekularformel |
C16H14Cl2O5 |
Molekulargewicht |
357.2 g/mol |
IUPAC-Name |
2-hydroxyethyl 2,2-bis(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C16H14Cl2O5/c17-11-1-5-13(6-2-11)22-16(15(20)21-10-9-19)23-14-7-3-12(18)4-8-14/h1-8,16,19H,9-10H2 |
InChI-Schlüssel |
YIYCNCFDMMOPJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC(C(=O)OCCO)OC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)

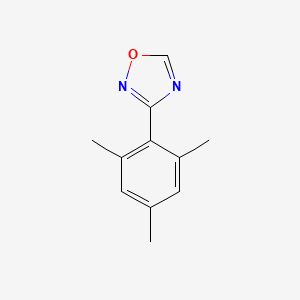
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)

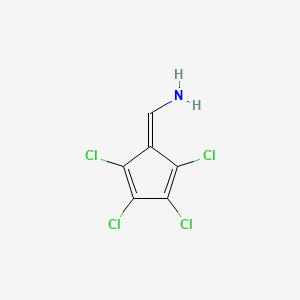

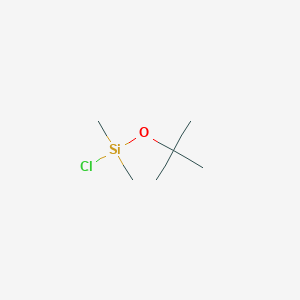
![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride](/img/structure/B14622996.png)
